2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane

Description

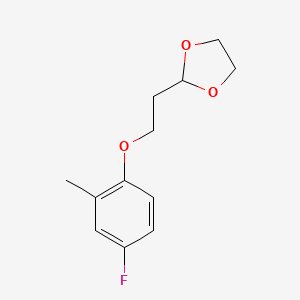

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane is a 1,3-dioxolane derivative featuring a phenoxyethyl side chain substituted with a fluorine atom and a methyl group at the 4- and 2-positions of the aromatic ring, respectively.

Properties

IUPAC Name |

2-[2-(4-fluoro-2-methylphenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-9-8-10(13)2-3-11(9)14-5-4-12-15-6-7-16-12/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMDHZUPELQLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OCCC2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 4-fluoro-2-methylphenol with ethylene oxide to form 2-(4-fluoro-2-methylphenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the dioxolane ring may contribute to its stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane, highlighting substituent effects, biological activities, and synthetic methodologies:

Key Observations:

Substituent Effects on Bioactivity :

- Halogenated Derivatives : Chlorine (e.g., Azalanstat) enhances HO-1 inhibition via hydrophobic and electronic interactions . Bromine and fluorine improve solubility and binding specificity in enzyme pockets .

- Imidazole Moieties : Azalanstat’s imidazole group facilitates coordination with HO-1’s active-site iron, a feature absent in fluorine- or bromine-substituted analogs .

Metabolic Stability :

- Dioxolane rings are generally resistant to oxidative metabolism. For example, doxophylline (a theophylline-dioxolane hybrid) showed 95% recovery as the parent compound in rat liver microsomes, attributed to the dioxolane’s stability .

Synthetic Strategies: Organozinc Reagents: 2-(2-Iodoethyl)-1,3-dioxolane reacts with Zn to form organozinc intermediates for C-glycoside synthesis . Ring-Opening Reactions: Enzymatic oxidation of dioxolane C2 can lead to ring opening, as seen in doxophylline’s metabolism to a theophylline acetic acid derivative .

Molecular Interactions :

- Dioxolane derivatives like 1,3-dioxolane (from Bistorta macrophylla) enhance fluconazole’s bioavailability via synergistic binding to Candida albicans protein 1EA1 .

Biological Activity

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane (CAS No. 1443354-57-1) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a dioxolane ring and a phenoxy group, which are known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅F O₃

- Molecular Weight : 226.24 g/mol

- Structural Features : The compound contains a dioxolane moiety and a fluorinated phenoxy group, which may enhance its lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:

- Compounds bearing phenoxy groups have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives with similar moieties could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC₅₀ values as low as 10.25 µM .

- The mechanism of action often involves the inhibition of key signaling pathways such as VEGFR-2, leading to reduced vascular endothelial growth factor (VEGF) levels and subsequent tumor growth inhibition .

Neurological Effects

The phenoxy group is also implicated in neurological activity:

- In studies involving aryloxyalkyl derivatives, compounds with similar structures exhibited significant binding affinity to histamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

- These compounds demonstrated the ability to modulate neurotransmitter systems effectively, which is crucial for developing new antidepressant therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an antagonist at specific receptors (e.g., H3R), influencing neurotransmitter release and signaling pathways.

- Cell Cycle Interference : Similar compounds have been shown to induce G1 phase arrest in cancer cells, leading to apoptosis .

- Inhibition of Kinase Activity : The inhibition of kinases involved in cell proliferation and survival pathways is another proposed mechanism.

Case Studies

A notable case study involved the evaluation of similar dioxolane derivatives in preclinical models:

- Study Design : Compounds were tested against various cancer cell lines to assess their cytotoxic effects.

- Results : The most active compounds showed IC₅₀ values ranging from 0.56 µM to 3.84 µM against HepG2 hepatocellular carcinoma cells, indicating strong anticancer potential .

Data Summary

| Biological Activity | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 10.25 | Apoptosis induction |

| Anticancer | HepG2 | 0.56 | G1 phase arrest |

| Neurological | Various | N/A | H3R antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.